Aflatoxinm4

Description

Contextualization within Mycotoxin Research

Mycotoxin research is a significant field within toxicology and food safety, focusing on toxic secondary metabolites produced by fungi. The discovery of aflatoxins in the early 1960s, following the mysterious "Turkey X" disease, marked a pivotal moment in this field. who.intnih.govrupahealth.com This event triggered extensive investigation into the prevalence and impact of these compounds on human and animal health. The primary and most studied aflatoxins include Aflatoxin B1 (AFB1), Aflatoxin B2 (AFB2), Aflatoxin G1 (AFG1), and Aflatoxin G2 (AFG2). who.int

A significant area of this research is dedicated to the metabolic fate of these primary aflatoxins. When ingested by animals, aflatoxins are metabolized, leading to the formation of various derivatives. The most notable of these is Aflatoxin M1 (AFM1), a hydroxylated metabolite of AFB1, which is of particular concern due to its presence in milk and dairy products. mdpi.comeuropa.eu Other metabolites, such as Aflatoxin M2, Aflatoxin P1, and Aflatoxin Q1, have also been identified and studied. mdpi.commdpi.com However, within this extensive body of research, there is a conspicuous lack of any reference to a compound identified as Aflatoxin M4.

Academic Significance of Aflatoxin M4 Studies

The academic significance of a mycotoxin is typically determined by its prevalence, toxicity, and impact on public health and the economy. For instance, the study of Aflatoxin B1 is paramount due to its classification as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC). researchgate.net Similarly, Aflatoxin M1 holds academic importance due to its role as a biomarker for exposure to AFB1 and its potential health risks, particularly for infants and young children. researchgate.netresearchgate.net

Given the absence of "Aflatoxin M4" in scientific literature, it holds no current academic significance. There are no studies on its occurrence, biological activity, or analytical detection methods. Consequently, it is not a factor in risk assessments or regulatory standards for food and feed safety. The academic community's focus remains on the known aflatoxins that pose a demonstrable threat to global food supplies and public health.

Historical Development of Aflatoxin M4 Research

The history of aflatoxin research began with the identification of the primary compounds in the 1960s. who.intrupahealth.com Following this, the 1970s and 1980s saw significant advancements in understanding their metabolism and carcinogenic properties, with a strong focus on AFB1 and the discovery of AFM1. fda.gov Analytical techniques for detecting these toxins have evolved from thin-layer chromatography (TLC) to more sensitive and specific methods like high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assays (ELISA). wikipedia.orgmdpi.com

Throughout this historical progression, there are no milestones or research developments related to "Aflatoxin M4." The trajectory of mycotoxin research has been driven by the discovery of naturally occurring toxins and their metabolites that have a tangible impact. The lack of any historical data suggests that Aflatoxin M4 has not been identified as a naturally occurring mycotoxin or a metabolite of known aflatoxins.

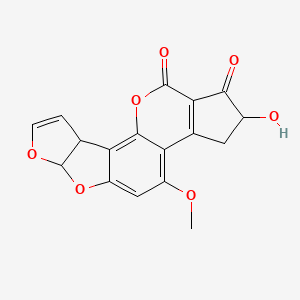

Structure

3D Structure

Properties

CAS No. |

104700-21-2 |

|---|---|

Molecular Formula |

C17H12O7 |

Molecular Weight |

328.276 |

IUPAC Name |

15-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione |

InChI |

InChI=1S/C17H12O7/c1-21-9-5-10-11(6-2-3-22-17(6)23-10)15-12(9)7-4-8(18)14(19)13(7)16(20)24-15/h2-3,5-6,8,17-18H,4H2,1H3 |

InChI Key |

JUJRETIUKMEFIA-UHFFFAOYSA-N |

SMILES |

COC1=C2C3=C(C(=O)C(C3)O)C(=O)OC2=C4C5C=COC5OC4=C1 |

Origin of Product |

United States |

Origin and Formation of Aflatoxin M4

General Aflatoxin Production

The biosynthesis of aflatoxins is a complex process involving multiple enzymatic steps, encoded by a gene cluster. Aspergillus species produce aflatoxins when environmental conditions are favorable, such as high temperatures and humidity, and when crops are subjected to stress (e.g., drought, insect damage) silveuscropins.comresearchgate.netwikipedia.orgeuropa.eu. The primary aflatoxins of concern are B1, B2, G1, and G2, with Aflatoxin B1 (AFB1) being the most prevalent and potent mycotoxin researchgate.netwikipedia.orgresearchgate.net.

Formation of Aflatoxin M4

Metabolic Origin from AFB1

Aflatoxin M4 (AFM4) is recognized as a metabolite derived from the parent compound, Aflatoxin B1 (AFB1) nih.gov. It is classified as a hydroxylated metabolite of AFB1, similar to Aflatoxin M1 (AFM1), Aflatoxin Q1 (AFQ1), and Aflatoxin P1 (AFP1) researchgate.netnih.govmdpi.comnih.govnih.govscirp.orgfrontiersin.orgmdpi.commaljnutr.org.my.

Enzymatic Pathways

The metabolism of AFB1 in animals and humans primarily occurs in the liver, mediated by the cytochrome P450 (CYP450) enzyme system, particularly isoforms like CYP1A2, CYP3A4, and CYP3A5 researchgate.netnih.govnih.govnih.govscirp.orgfrontiersin.orgmdpi.commaljnutr.org.myugent.bebionte.commdpi.commdpi.comresearchgate.net. These enzymes catalyze Phase I metabolic reactions, including hydroxylation, which leads to the formation of various AFB1 derivatives. While specific enzymes for AFM4 formation are not as extensively detailed as for AFM1 or AFQ1 in the reviewed literature, its classification as a hydroxylated metabolite suggests involvement of CYP enzymes nih.govmdpi.com.

Occurrence

Aflatoxin M4 has been detected in the milk of lactating animals that have ingested AFB1-contaminated feed nih.gov. However, it appears in milk at significantly lower concentrations compared to AFM1 nih.gov. Research also suggests that hydroxy-aflatoxins, including AFM4, are indicative of metabolic detoxification processes lasalle.edu.co.

Comparative Metabolic Routes with other Aflatoxin B1 Derivatives (e.g., AFQ1, AFP1)

Overview of AFB1 Metabolism

The metabolism of AFB1 is a critical determinant of its toxicity. It proceeds through two main phases:

Phase I Metabolism: This phase involves oxidation reactions, primarily mediated by CYP450 enzymes. Key transformations include epoxidation of the furan (B31954) ring (forming the highly reactive and carcinogenic AFB1-8,9-epoxide, AFBO), hydroxylation (producing AFM1, AFQ1, and AFM4), and O-demethylation (producing AFP1) researchgate.netnih.govmdpi.comnih.govnih.govscirp.orgfrontiersin.orgmdpi.commaljnutr.org.mymdpi.com.

Phase II Metabolism: This phase involves conjugation reactions, where Phase I metabolites are coupled with endogenous molecules such as glutathione (B108866), glucuronic acid, or sulfate. These conjugation reactions increase water solubility, facilitating excretion and generally representing a detoxification process nih.govnih.govscirp.orgfrontiersin.orgmaljnutr.org.mymdpi.comiupac.org.

Metabolic Pathways of Specific AFB1 Derivatives

Aflatoxin M1 (AFM1): AFM1 is formed through the hydroxylation of AFB1, predominantly catalyzed by CYP1A2 researchgate.netmdpi.comnih.govscirp.orgmaljnutr.org.mymdpi.com. It is found in milk and is considered less toxic and carcinogenic than AFB1, although it can still be activated to a carcinogenic epoxide mdpi.comnih.gov.

Aflatoxin Q1 (AFQ1): AFQ1 is also a hydroxylated metabolite of AFB1, with CYP3A4 and CYP3A5 being key enzymes in its formation researchgate.netnih.govnih.govscirp.orgfrontiersin.orgmaljnutr.org.myugent.bemdpi.commdpi.com. AFQ1 is recognized as a significantly less toxic and mutagenic derivative, often considered a detoxification product nih.govugent.beresearchgate.net.

Aflatoxin P1 (AFP1): AFP1 is produced via the O-demethylation of AFB1, a process mediated by CYP enzymes researchgate.netnih.govnih.govnih.govscirp.orgfrontiersin.orgmaljnutr.org.mymdpi.com. Like AFQ1, AFP1 is generally considered less toxic than AFB1 nih.govnih.gov.

Aflatoxin M4 (AFM4): AFM4 is another hydroxylated metabolite of AFB1, found in milk at low concentrations nih.gov. It is also suggested to be a detoxification metabolite with lower toxicity compared to AFB1 mdpi.comlasalle.edu.co.

Occurrence and Distribution of Aflatoxin M4 in Biological and Agri Food Systems

Prevalence of Aflatoxin M4 in Animal-Derived Products

AFM4 has been detected in various animal-derived products, with milk and dairy commodities being the most frequently cited sources.

Aflatoxin M4 has been identified in the milk of lactating animals that have consumed feed contaminated with AFB1 mycocentral.euoup.com. Studies indicate that AFM4, along with AFM2, appears in milk at much lower concentrations compared to AFM1 mycocentral.eu. Consequently, AFM4 is generally considered to be of minor public health significance mycocentral.eufrontiersin.orgnih.gov. Source oup.com notes AFM4 as mainly found in milk from lactating animals consuming AFB1-contaminated feed, while other sources mycocentral.eufrontiersin.orgnih.govjuniperpublishers.com highlight its lower prevalence and importance relative to AFM1.

Information regarding the presence of AFM4 in animal tissues and biological fluids other than milk is limited. However, some research suggests that other animal-derived foods, such as meat and eggs, may contain AFM4, but generally at lower levels than those found in milk and dairy products oup.com.

Occurrence of Aflatoxin M4 in Agricultural Commodities and Feedstuffs

The primary route for AFM4's presence in the food chain is through the consumption of AFB1-contaminated feed by livestock. Therefore, its occurrence in agricultural commodities relevant to animal feed is a critical factor.

Major agricultural commodities, including maize, peanuts, and cottonseed, are susceptible to contamination by Aspergillus species that produce aflatoxins, particularly AFB1 fermentek.comsurrey.ac.ukresearchgate.netmdpi.com. While AFB1 is the precursor, AFM4 has been detected in some of these crops, though often at low concentrations. For instance, in peanut samples, AFM4 was found at low concentrations, co-occurring with other aflatoxins like AFB1 and AFG1 oup.com. The presence of aflatoxins in these feedstuffs is influenced by various environmental factors during pre- and post-harvest stages researchgate.netcabidigitallibrary.org.

Aflatoxin M4 frequently co-occurs with other aflatoxin metabolites, such as AFM1 and AFM2, in animal-derived products mycocentral.eu. In agricultural commodities, it can be found alongside other aflatoxins like AFB1, AFB2, and AFG1 oup.comresearchgate.net. The co-occurrence of multiple mycotoxins is a common phenomenon in contaminated feed and food commodities, underscoring the complexity of mycotoxin risk assessment mdpi.comnih.govcirad.fr.

Environmental Factors Influencing Aflatoxin Contamination and Metabolite Formation

The formation of aflatoxins, including AFB1 which serves as the precursor to AFM4, is significantly influenced by environmental conditions. These factors primarily affect the growth and toxin production of Aspergillus species in agricultural commodities.

Temperature and Water Activity: High temperatures (typically 25-30°C or higher) and adequate water activity (aw, generally above 0.78-0.85) are critical for the growth of Aspergillus species and the subsequent production of aflatoxins oup.comfrontiersin.orgnih.govaimspress.com.

Substrate and Storage Conditions: The type of crop (e.g., maize, peanuts), its physical integrity, and post-harvest handling and storage conditions (e.g., humidity, aeration) play a vital role in fungal colonization and aflatoxin accumulation oup.comresearchgate.netmdpi.comcabidigitallibrary.orgnih.gov. Improper storage, especially in warm and humid environments, promotes fungal growth and toxin production.

Environmental Stress: Factors such as drought, insect damage, and mechanical stress on crops can increase susceptibility to Aspergillus infection and aflatoxin contamination surrey.ac.ukresearchgate.netnih.gov.

These environmental conditions directly impact the prevalence of AFB1 in feedstuffs, which in turn influences the potential for AFM4 formation in animals.

Impact of Climatic Conditions on Fungal Proliferation and Toxin Production

Climatic conditions play a significant role in the proliferation of aflatoxin-producing fungi and their subsequent toxin production. Aspergillus species, the producers of aflatoxins, thrive in warm and humid environments, typically found in tropical and subtropical regions epashupalan.comgre.ac.uk.

Temperature: Aflatoxin production occurs over a broad temperature range, generally between 15°C and 37°C, with optimal production reported between 20°C and 30°C gre.ac.uk. For A. parasiticus, optimal growth and aflatoxin production are noted around 30°C and 28°C, respectively gre.ac.uk.

Water Activity (aw): Fungal growth and mycotoxin production are also dependent on water availability. Minimum water activity levels for fungal growth and aflatoxin production are reported to be around 0.83 and 0.87, respectively gre.ac.uk. High humidity in feedstuffs provides a conducive environment for fungal development and mycotoxin synthesis researchgate.netuonbi.ac.ke.

Environmental Stress: Pre-harvest contamination risks are amplified during periods of drought stress and high temperatures, which can increase the number of Aspergillus spores in the air. Plant stress, whether from drought or other factors, can also favor aflatoxin production epashupalan.comdairyvietnam.com. Post-harvest, inadequate storage conditions, particularly high moisture content and temperatures, can exacerbate fungal proliferation and toxin accumulation epashupalan.comdairyvietnam.com.

These environmental factors contribute to the geographical distribution of aflatoxin contamination, with higher prevalence often observed in regions with favorable climatic conditions for fungal growth.

Influence of Soil Properties and Agricultural Practices on Contamination Dynamics

Beyond climate, soil properties and agricultural practices significantly influence the dynamics of aflatoxin contamination in agri-food systems.

Crop Susceptibility: Crops such as maize, groundnuts, cottonseed, and tree nuts are particularly susceptible to fungal contamination and aflatoxin production, especially under suboptimal growing or storage conditions researchgate.netgre.ac.uk.

Feed Contamination: Animal feeds, particularly those derived from susceptible crops like maize and cottonseed, are primary sources of AFB1 exposure for livestock mdpi.comepashupalan.com. Studies have shown that certain feed ingredients, such as cottonseed meal, may lead to a higher carry-over rate of aflatoxins into milk compared to others like corn mdpi.comdairyvietnam.comresearchgate.net.

Storage and Handling: Proper storage and handling practices are critical in preventing post-harvest fungal growth and mycotoxin development epashupalan.comdairyvietnam.com. Inadequate storage can lead to significant contamination, which is then transferred to animal products.

Animal Physiology: The physiological state of the animal, such as lactation stage and milk yield, can also influence the transfer rate of aflatoxins from feed to milk. For instance, high-yielding cows may consume more feed, potentially increasing their exposure and the carry-over of AFB1 metabolites like AFM4 into their milk mdpi.comresearchgate.netresearchgate.net.

The contamination of animal feed is the direct pathway for AFM4 to enter the food chain, highlighting the importance of monitoring feed quality and safety.

Global and Regional Surveillance Studies of Aflatoxin M4 in Food Chains

Global and regional surveillance studies are essential for monitoring the prevalence of aflatoxins, including AFM4, in food chains and identifying areas of concern.

Milk and Dairy Products: Milk and dairy products are identified as the major sources of human exposure to aflatoxins originating from animal production researchgate.net. Surveys conducted over the past 15 years indicate that while contamination levels of AFM4 in raw milk are generally low in regions like the European Union and the USA, they can be high in certain countries across Africa, Asia, and Latin America researchgate.net. Studies have also reported the presence of AFM4 in other dairy products, though typically at lower levels than in milk researchgate.net.

Regional Variations: Significant regional disparities in aflatoxin contamination exist. Latin America and the Caribbean, for example, have shown prevalent aflatoxin contamination in their food chains, raising concerns for public health due to high consumption of staple crops susceptible to contamination researchgate.net.

Metabolite Significance: While AFM1 is the most abundant aflatoxin metabolite in milk, AFM4 and other derivatives are also present, albeit in trace amounts uonbi.ac.kemdpi.com. Research has focused on developing analytical methods, such as high-performance liquid chromatography (HPLC), for the detection and quantification of these metabolites in milk and dairy products dss.go.th.

Regulatory Limits: Regulatory bodies have established maximum residual limits (MRLs) for aflatoxins in food products to protect consumer health. For instance, the European Union has set MRLs for AFM4 (and AFM1) in raw milk at 0.05 µg/kg and in milk powder for infants at 0.025 µg/kg researchgate.netresearchgate.net.

Surveillance data underscores the need for continuous monitoring and the implementation of control measures throughout the agri-food chain, from feed production to dairy processing, to mitigate the risks associated with aflatoxin contamination.

An article focusing on the chemical compound "Aflatoxin M4" cannot be generated. There is insufficient information available in the search results to create a scientifically accurate and detailed article solely on Aflatoxin M4. The provided search results primarily discuss aflatoxins in general (B1, B2, G1, G2, and M1) and their analysis in various food and feed matrices. Aflatoxin M4 is only mentioned as a metabolite in one search result, with no specific data on its analysis, extraction, or chromatographic separation.

To generate the requested article, information specifically pertaining to Aflatoxin M4 is required for each of the outlined sections:

Sample Preparation Techniques for Aflatoxin M4 Analysis: Details on extraction methods like Liquid-Liquid Extraction and Supercritical Fluid Extraction, and clean-up procedures such as Solid-Phase Extraction, Immunoaffinity Columns, and QuEChERS, as they are applied to Aflatoxin M4.

Chromatographic Separation and Quantification Methodologies: Information on the use of High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection, Ultra-High Performance Liquid Chromatography (UHPLC) applications, and Thin-Layer Chromatography (TLC) for the specific screening, confirmation, and quantification of Aflatoxin M4.

Without this specific information, any attempt to write the article would result in generalizing from data on other aflatoxins, which would be scientifically inaccurate and would not adhere to the strict instructions of focusing solely on Aflatoxin M4.

Advanced Methodologies for Aflatoxin M4 Analysis and Detection

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS) has become an indispensable tool for the analysis of mycotoxins, including aflatoxin M4. Its coupling with liquid chromatography (LC) provides a powerful platform for the separation, identification, and quantification of these compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Aflatoxin M4 Determination

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the targeted analysis of aflatoxins due to its exceptional sensitivity and selectivity. nih.govtrilogylab.comresearchgate.net This technique involves the chromatographic separation of analytes followed by their ionization and detection by a mass spectrometer. The use of tandem mass spectrometry, where a precursor ion is selected and fragmented to produce characteristic product ions, significantly enhances the specificity of detection.

For the analysis of aflatoxins, including AFM4, methods often employ reversed-phase liquid chromatography with a C18 column. nih.govresearchgate.neteurl-pesticides.eu The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization efficiency. nih.goveurl-pesticides.eunih.gov

Detection is commonly performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.govmdpi.com This mode is highly specific as it monitors a particular precursor-to-product ion transition for each target analyte. For instance, in the analysis of various aflatoxins, specific MRM transitions are optimized for each compound to ensure sensitive and accurate quantification. nih.govchem-agilent.com The linearity of these methods is often established over a range of concentrations, with correlation coefficients (r²) greater than 0.99 being a common benchmark for good linearity. nih.govmdpi.com

The validation of LC-MS/MS methods is critical and typically involves assessing parameters such as linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and precision. nih.govmdpi.com LODs and LOQs for aflatoxins using LC-MS/MS can be in the low microgram per kilogram (µg/kg) range, often below the maximum levels set by regulatory bodies. nih.gov For example, a validated method for aflatoxins in maize reported LODs between 0.11 and 0.36 µg/Kg and LOQs from 0.36 to 1.19 µg/Kg. nih.gov Recovery studies, which assess the efficiency of the extraction process, often show acceptable ranges, for instance, between 70% and 110% for levels between 1 and 10 µg/Kg. nih.gov

| Parameter | Result | Reference |

| Linearity (r²) | > 0.99 | nih.govmdpi.com |

| Limit of Detection (LOD) | 0.11 - 0.36 µg/Kg | nih.gov |

| Limit of Quantification (LOQ) | 0.36 - 1.19 µg/Kg | nih.gov |

| Recovery (at 1-10 µg/Kg) | 70% - 110% | nih.gov |

| Intraday Precision (RSD) | < 11% | nih.gov |

| Interday Precision (RSD) | < 11% | nih.gov |

This table summarizes typical performance metrics for LC-MS/MS analysis of aflatoxins, demonstrating the method's reliability.

High-Resolution Mass Spectrometry (HRMS) for Aflatoxin M4 Profiling and Untargeted Analysis

High-resolution mass spectrometry (HRMS) offers a powerful alternative to tandem mass spectrometry for mycotoxin analysis. researchgate.net Techniques like time-of-flight (TOF) and Orbitrap mass spectrometry provide high mass accuracy, enabling the determination of the elemental composition of detected compounds. researchgate.netnih.gov This capability is particularly valuable for untargeted analysis, where the goal is to identify a broad range of potential contaminants without a predefined list of targets. nih.govresearchgate.net

In the context of aflatoxin M4, HRMS can be used for both targeted quantification and for profiling other related mycotoxins and their metabolites. researchgate.nettum.de The untargeted approach starts with the acquired mass spectrometry data and aims to identify what is present in a sample, or what differences exist between samples. nih.gov This is a significant advantage over targeted methods, which can only detect the pre-selected compounds. nih.gov

A study on unexpected food contaminants demonstrated a non-targeted method using UHPLC-TOF-MS with a practical detection limit of 25 µg/kg for a range of compounds. nih.govresearchgate.net Another approach for mycotoxin analysis in human plasma utilized an LTQ Velos Orbitrap for detection and quantification, achieving LOQs for most mycotoxins between 0.1 and 0.5 ng/ml. nih.gov HRMS allows for retrospective analysis, meaning that data acquired can be re-examined at a later date to search for compounds that were not initially targeted. researchgate.net

Application of Electrospray Ionization (ESI) and Other Ionization Techniques in Aflatoxin M4 Research

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of aflatoxins by LC-MS. nih.govresearchgate.neteurl-pesticides.eu ESI is a soft ionization method that typically produces protonated molecules ([M+H]⁺) or other adducts, which are then detected by the mass spectrometer. nih.gov The ionization efficiency in ESI can be influenced by the composition of the mobile phase, with additives like ammonium acetate or formic acid often used to enhance the signal. nih.govmdpi.com

Research has shown that aflatoxins are readily ionized in the positive ESI mode (ESI+). nih.gov In some cases, sodium adducts ([M+Na]⁺) may also be observed. nih.gov The optimization of ESI parameters, such as capillary voltage and source temperature, is crucial for achieving high sensitivity. mdpi.comchem-agilent.com For instance, a method for mycotoxin analysis in human plasma found that using 0.02% acetic acid as a mobile phase additive for negative ESI (ESI-) significantly increased ionization efficiency for certain mycotoxins. nih.gov

Immunological Detection Platforms for Aflatoxin M4

Immunological methods are based on the highly specific binding between an antibody and its target antigen. These techniques are widely used for the rapid screening of aflatoxins due to their simplicity, speed, and cost-effectiveness.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Validation for Aflatoxin M4

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For aflatoxin analysis, a competitive ELISA format is often employed. nih.govmagnascientiapub.com In this format, the aflatoxin in the sample competes with a labeled aflatoxin (the conjugate) for binding to a limited number of antibody-coated wells. nih.gov The amount of color developed is inversely proportional to the concentration of aflatoxin in the sample.

The development of an ELISA for a specific aflatoxin, such as a G-group specific ELISA, involves producing monoclonal antibodies that are highly specific to the target analytes and show minimal cross-reactivity with other aflatoxins. nih.gov Validation of an ELISA kit involves assessing its linearity, accuracy (recovery), precision (repeatability and reproducibility), and limits of detection and quantification. magnascientiapub.com

For example, the validation of a total aflatoxin ELISA kit showed linearity between 0 and 20 µg/kg, with recovery rates from 95.09% to 110.29%. magnascientiapub.com The limit of detection was determined to be 0.15 µg/kg and the limit of quantification was 0.50 µg/kg. magnascientiapub.com In another study, a nanobody-based indirect competitive ELISA for aflatoxin M1 demonstrated a limit of detection of 0.051 ng/mL and good recoveries in dairy products ranging from 95.40% to 111.33%. nih.govresearchgate.netdntb.gov.ua The accuracy of these ELISA methods is often compared with established chromatographic methods like HPLC. nih.govnih.gov

| Parameter | Result | Reference |

| Linearity Range | 0 - 20 µg/kg | magnascientiapub.com |

| Recovery Rate | 95.09% - 110.29% | magnascientiapub.com |

| Repeatability (CV) | 3.14% | magnascientiapub.com |

| Intermediate Precision (CV) | 6.82% | magnascientiapub.com |

| Reproducibility (CV) | 13.96% | magnascientiapub.com |

| Limit of Detection (LOD) | 0.15 µg/kg | magnascientiapub.com |

| Limit of Quantification (LOQ) | 0.50 µg/kg | magnascientiapub.com |

This table presents the key validation metrics for a competitive ELISA, highlighting its suitability for quantitative screening.

Other Immunoassay Technologies (e.g., Lateral Flow Immunoassay, Radioimmunoassay)

Besides ELISA, other immunoassay formats are also utilized for aflatoxin detection. The lateral flow immunoassay (LFIA), also known as a strip test, is a simple, rapid, and portable device for on-site screening. rsc.orgmzfoodtest.commdpi.com In a competitive LFIA for aflatoxins, a sample extract is applied to the strip, and if aflatoxins are present, they will bind to gold-labeled antibodies, preventing them from binding to the test line. rsc.org A visible test line indicates a negative result, while the absence of the test line indicates a positive result. These tests can be highly sensitive, with some capable of detecting aflatoxin levels as low as 0.5 µg/kg in less than 10 minutes. rsc.org

Radioimmunoassay (RIA) is another immunological technique that can be used for aflatoxin detection. While less common now due to the requirement for radioactive materials, RIA operates on a similar competitive binding principle to ELISA but uses a radiolabeled antigen.

Emerging and Innovative Analytical Technologies for Aflatoxin M4

The demand for rapid, sensitive, and field-deployable methods for the detection of mycotoxins has driven significant innovation in analytical technologies. These emerging techniques offer alternatives to conventional laboratory-based methods, which, while accurate, can be time-consuming and expensive. frontiersin.orgresearchgate.net This section explores some of the most promising and innovative technologies for the analysis of Aflatoxin M4 (AFM4) and related mycotoxins.

Biosensors and Aptasensors for Rapid Aflatoxin M4 Detection

Biosensors and aptasensors are at the forefront of rapid detection technologies for aflatoxins, including AFM4. researchgate.netmdpi.com These devices combine a biological recognition element with a signal transducer to provide a measurable response in the presence of the target analyte. magtech.com.cn Their potential for portability, high sensitivity, and real-time analysis makes them particularly suitable for food safety applications. mdpi.com

Biosensors typically utilize biologically derived components like antibodies or enzymes as their recognition element. magtech.com.cn Electrochemical biosensors, for instance, measure changes in electrical properties (such as current, potential, or impedance) that occur when the bioreceptor binds to the target aflatoxin. researchgate.netelectrochemsci.org These sensors have been developed using various nanomaterials to enhance their sensitivity and performance. nih.gov

Aptasensors represent a significant advancement in biosensor technology, using aptamers—short, single-stranded DNA or RNA molecules—as the recognition element. frontiersin.orgmdpi.com Aptamers are selected through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment) to bind to specific targets with high affinity and selectivity, similar to antibodies. frontiersin.org They offer several advantages over traditional antibodies, including higher stability, lower production cost, and easier modification. frontiersin.org

Several types of aptasensors have been developed for aflatoxin detection, including:

Electrochemical Aptasensors: These are the most widely used type for aflatoxin analysis. mdpi.comelectrochemsci.org They can be designed as label-free or labeled systems. For example, an impedimetric DNA biosensor was developed for AFM1 detection by immobilizing a thio-modified single-stranded DNA probe onto a gold electrode. mdpi.com Another design utilized a hairpin-shaped AFM1 aptamer and its complementary strand attached to gold nanoparticles to detect AFM1 with a limit of detection (LOD) of 0.9 nM. nih.gov

Optical Aptasensors: These sensors rely on changes in optical signals, such as fluorescence or color, upon binding of the aptamer to the aflatoxin. mdpi.com For instance, a fluorescent aptasensor for Aflatoxin B1 (AFB1) was developed using quantum dots and graphene oxide. frontiersin.org Another innovative approach for AFB1 detection involved a fluorescent sensor based on a G-quadruplex oligonucleotide-aptamer chimera and streptavidin-coated silica (B1680970) nanoparticles. nih.gov

Colorimetric Aptasensors: These sensors produce a color change that can often be observed with the naked eye, making them suitable for simple, rapid screening. A colorimetric aptasensor for AFB1 detection was developed based on the peroxidase-mimicking activity of a DNAzyme. frontiersin.org

Recent research has highlighted the potential of these sensors for detecting various aflatoxins in different food matrices. While much of the research has focused on AFB1 and AFM1 due to their prevalence and toxicity, the principles and technologies are adaptable for the detection of AFM4. researchgate.netnumberanalytics.com One study noted the need to include AFM4 in detection methods alongside AFM1. researchgate.net A nanobody-based indirect competitive ELISA was developed for the sensitive detection of AFM1 in dairy products, utilizing a nanobody designated as Nb M4. dntb.gov.ua

Table 1: Examples of Aptasensors for Aflatoxin Detection

| Aflatoxin | Method | Principle | Detection Range | LOD | Sample | Reference |

|---|---|---|---|---|---|---|

| AFB1 | Fluorescent aptasensor | CdTe quantum dots and graphene oxide | 3.2 nM−320 µM | 1.0 nM | Peanut oil | frontiersin.org |

| AFB1 | Fluorescent aptasensor | Nanographene oxide and nuclease | 1.0–100 ng mL−1 | 0.35 ng mL−1 | Corn | frontiersin.org |

| AFB1 | Colorimetric aptasensor | Peroxidase mimicking DNAzyme activity | 0.1–10,000 ng mL−1 | 0.1 ng mL−1 | Corn | frontiersin.org |

| AFB1 | SERS aptasensor | Electrochemical impedance spectroscopy and SERS | 1×10−6-1 ng mL−1 | 0.4 fg mL−1 | Peanut | frontiersin.org |

| AFM1 | Electrochemical aptasensor | Aptamer/Fe3O4 magnetic nanomaterials | 6–60 ng L−1 | 1.98 ng L−1 | Not validated | frontiersin.org |

| AFM1 | Electrochemical impedance biosensor | Aptamer/AFM1 complex formation | 1–14 ng/mL | Not specified | Milk | mdpi.com |

Hyperspectral Imaging and Artificial Intelligence in Aflatoxin Screening

Hyperspectral imaging (HSI) is a non-destructive analytical technique that combines conventional imaging and spectroscopy to obtain both spatial and spectral information from an object. metu.edu.trresearchgate.net This technology is emerging as a powerful tool for the rapid and large-scale screening of aflatoxin contamination in various agricultural commodities. metu.edu.trresearchgate.net When coupled with artificial intelligence (AI), HSI can provide highly accurate and automated detection systems. food-safety.comyoutube.com

The fundamental principle behind HSI for aflatoxin detection lies in the unique spectral signatures of contaminated and uncontaminated materials. metu.edu.tr Aflatoxins can exhibit fluorescence under ultraviolet (UV) light, and this property can be captured by HSI systems. youtube.commillermagazine.com For instance, clean grains might fluoresce blue under UV light, while grains contaminated with aflatoxin-producing fungi may show a greenish fluorescence due to the presence of kojic acid. millermagazine.com

AI, particularly machine learning and deep learning algorithms, plays a crucial role in analyzing the vast amount of data generated by HSI. doi.orgmdpi.com These algorithms can be trained on spectral data to build classification models that can distinguish between contaminated and uncontaminated samples with high accuracy. nkumbauniversity.ac.ug

Key applications and findings in this area include:

Maize and Peanuts: Studies have successfully used HSI to detect aflatoxin contamination in maize and peanuts. doi.org Deep learning models, such as convolutional neural networks (CNNs), have been applied to hyperspectral images of peanuts to achieve pixel-level detection of aflatoxin with a recognition rate of over 95%. doi.org

Chili Peppers: A machine vision system based on HSI and machine learning was proposed for detecting aflatoxin-contaminated chili peppers. metu.edu.tr The system used difference images of consecutive spectral bands to classify peppers into contaminated and uncontaminated groups. metu.edu.tr

Multiple Mycotoxin Detection: Research has shown that HSI can be used to detect not only single mycotoxins but also co-contaminants. mdpi.com One study investigated the use of visible and near-infrared (VNIR), short-wave infrared (SWIR), and fluorescence HSI to screen for aflatoxins and fumonisins in ground maize. mdpi.com The SWIR imaging combined with a support vector machine (SVM) model yielded the highest classification accuracy of 95.7%. mdpi.com

Commercial Systems: The advancements in this field have led to the development of commercial systems for mycotoxin detection. ImagoAI's "Galaxy for Mycotoxins Test" uses HSI and AI to provide quantitative results for aflatoxins and other mycotoxins in corn within seconds, without the need for chemical reagents. food-safety.com Similarly, Bühler's LumoVision is a data-driven optical sorting system that uses fluorescence to detect and remove aflatoxin-contaminated maize kernels at an industrial scale. millermagazine.com

Table 2: Performance of Hyperspectral Imaging with AI for Aflatoxin Detection

| Commodity | Imaging Technique | AI Model | Key Finding | Reference |

|---|---|---|---|---|

| Peanuts | Hyperspectral Imaging | Convolutional Neural Network (CNN) | Pixel-level detection with over 95% recognition rate. | doi.org |

| Ground Maize | SWIR Hyperspectral Imaging | Support Vector Machine (SVM) | Classification accuracy of 95.7% for co-contaminants. | mdpi.com |

| Corn | Hyperspectral Imaging | AI Model | Quantitative results in less than 30 seconds. | food-safety.com |

| Almonds | Fluorescence Imaging | Deep Neural Networks | Classification accuracies between 84.7% and 93.0%. | mdpi.com |

| Pistachio Kernels | Laser-Induced Fluorescence HSI | Support Vector Machine (SVM) | Overall accuracy of ≥ 98.0% for classifying contaminated samples. | asabe.org |

Molecular Methods for Aflatoxigenic Fungi and Aflatoxin Gene Expression Monitoring (e.g., PCR-based assays)

Molecular methods, particularly those based on the Polymerase Chain Reaction (PCR), offer highly sensitive and specific tools for the detection of aflatoxin-producing fungi and for monitoring the expression of genes involved in the aflatoxin biosynthesis pathway. unhas.ac.idnih.govnih.gov These techniques can provide an early warning of potential contamination before the toxins are actually produced. asm.org

Aflatoxin biosynthesis is a complex process involving a cluster of at least 25 genes. nih.govbohrium.com Several of these genes, such as aflR, aflD, aflO, and aflP, are commonly targeted in PCR-based assays to differentiate between aflatoxigenic and non-aflatoxigenic strains of Aspergillus species. unhas.ac.idnih.govuobaghdad.edu.iq

Different PCR-based methods are employed for this purpose:

Conventional PCR: This method is used to amplify specific DNA sequences of the target genes. unhas.ac.id The presence of these genes, indicated by the amplification of a DNA fragment of a specific size, suggests that the fungal strain has the genetic potential to produce aflatoxins. nih.gov Multiplex PCR assays have also been developed to simultaneously detect multiple genes in the aflatoxin gene cluster. scielo.br

Real-Time PCR (qPCR): This technique allows for the quantification of the target DNA, which can be used to estimate the amount of fungal biomass present in a sample. nih.gov qPCR assays have been developed for the specific detection of Aspergillus flavus and Aspergillus parasiticus and can distinguish between them. nih.gov

Reverse Transcription PCR (RT-PCR): This method detects the presence of specific messenger RNA (mRNA), which indicates that the aflatoxin biosynthesis genes are actively being expressed. unhas.ac.idscielo.br The detection of gene expression provides a more direct indication of ongoing aflatoxin production compared to the mere presence of the genes. asm.org Real-time RT-PCR can be used to quantify the level of gene expression. asm.org

While these molecular methods are powerful, it is important to note that the presence of aflatoxin biosynthesis genes does not always correlate with actual toxin production, as gene expression can be influenced by environmental factors. asm.org Therefore, these methods are often used in conjunction with chemical analysis of the toxins themselves.

Table 3: Target Genes for PCR-based Detection of Aflatoxigenic Fungi

| Gene | Function in Aflatoxin Biosynthesis | Commonly Used in PCR Assays | Reference |

|---|---|---|---|

| aflR | Regulatory gene | Yes | nih.govscielo.brlongdom.org |

| aflS | Regulatory gene | Yes | longdom.org |

| aflD (nor-1) | Structural gene | Yes | unhas.ac.idnih.govasm.org |

| aflO (omtA) | Structural gene | Yes | unhas.ac.idbohrium.comscielo.br |

| aflP | Structural gene | Yes | nih.govuobaghdad.edu.iq |

| aflQ | Structural gene | Yes | uobaghdad.edu.iq |

| ver-1 | Structural gene | Yes | bohrium.comscielo.br |

Molecular and Cellular Research on Aflatoxin M4 Pathways

Cellular Biotransformation Dynamics of Aflatoxin B1 into Aflatoxin M4

The metabolism of AFB1 is a complex process primarily occurring in the liver, involving Phase I and Phase II enzymatic reactions. Phase I metabolism, largely mediated by Cytochrome P450 (CYP450) enzymes, transforms AFB1 into various metabolites, including hydroxylated forms like Aflatoxin M1 (AFM1) and Aflatoxin Q1 (AFQ1) nih.govmdpi.comnih.gov. AFM4 is also identified as a metabolite, typically detected in trace amounts alongside AFM1 and other derivatives semanticscholar.org. While the specific cellular biotransformation dynamics leading to AFM4 are not as extensively documented as those for AFM1, it is understood to be a product of hydroxylation pathways, likely involving similar enzymatic systems as AFM1 nih.govmdpi.comnih.gov. The low concentrations at which AFM4 is found suggest it is a minor product of AFB1 metabolism, considered of less public health significance compared to more abundant and potent metabolites semanticscholar.org.

Table 1: Aflatoxin B1 (AFB1) Metabolism and Key Metabolites

| Metabolite | Formation Pathway (Primary) | Primary Enzymes Involved (Human) | Significance/Toxicity | Citations |

| AFB1-8,9-epoxide (AFBO) | Epoxidation | CYP1A2, CYP3A4, CYP3A5 | Highly toxic, mutagenic, carcinogenic; forms DNA adducts | mdpi.comnih.govscirp.orgnih.govfrontiersin.orgmdpi.com |

| Aflatoxin M1 (AFM1) | Hydroxylation | CYP1A2, CYP3A4 | Highly toxic, excreted in milk, carcinogenic (Group IIB) | nih.govmdpi.comnih.govsemanticscholar.orgmdpi.comnih.govmdpi.com |

| Aflatoxin Q1 (AFQ1) | Hydroxylation | CYP3A4 | Less toxic | nih.govmdpi.comnih.govmdpi.commdpi.com |

| Aflatoxin P1 (AFP1) | Demethylation | CYP2A13, CYP2A3, CYP321A1 | Less toxic | nih.govmdpi.comnih.govmdpi.com |

| Aflatoxicol (AFL) | Ketoreduction | NADPH reductase | Highly toxic, can reconvert to AFB1 | nih.govmdpi.commdpi.com |

| Aflatoxin M4 (AFM4) | Hydroxylation (inferred) | (Likely CYP enzymes) | Detected in trace amounts, of less significance | semanticscholar.org |

Note: Specific enzymes for AFM4 formation are not explicitly detailed in the provided sources, but hydroxylation is the general pathway for AFM1 and likely AFM4.

Enzymatic Systems Involved in Aflatoxin M4 Formation and Subsequent Biotransformations

The primary enzymatic systems responsible for AFB1 metabolism, and by extension AFM4 formation, are the Cytochrome P450 (CYP450) superfamily of enzymes. In humans, CYP1A2 and CYP3A4 are particularly significant in the metabolism of AFB1, catalyzing hydroxylation, epoxidation, and demethylation reactions mdpi.comnih.govscirp.orgmdpi.comnih.govmdpi.com. Hydroxylation by these enzymes leads to the formation of metabolites like AFM1 and AFQ1 nih.govmdpi.comnih.gov. It is within these hydroxylation pathways that AFM4 is also believed to be generated, albeit at much lower levels semanticscholar.org. While specific enzymes for AFM4 are not definitively identified in the provided literature, the general mechanisms suggest involvement of hepatic CYP isoforms. Subsequent biotransformations of aflatoxins typically involve Phase II conjugation reactions, such as glucuronidation and glutathione (B108866) conjugation, which aim to detoxify and facilitate excretion mdpi.comnih.govscirp.orgnih.gov. The specific fate and further biotransformations of AFM4 are not well-characterized due to its low abundance.

Interactions of Aflatoxin M4 with Cellular Macromolecules and Organelles

The primary mechanism of aflatoxin toxicity is mediated by the bioactivated AFB1-8,9-epoxide (AFBO), a highly reactive intermediate that covalently binds to cellular macromolecules, particularly DNA and proteins mdpi.comnih.govscirp.orgnih.govfrontiersin.orgdavidmoore.org.uk. These interactions lead to the formation of DNA adducts, such as AFB1-N7-guanine, causing DNA strand breaks and mutations, notably in the p53 tumor suppressor gene scirp.orgnih.govmdpi.comscirp.org. Protein adducts can inhibit enzyme activity and disrupt cellular functions nih.govscirp.orgdavidmoore.org.uk. While AFM1 has also been shown to form DNA adducts mdpi.com, specific interactions of AFM4 with DNA, RNA, proteins, or cellular organelles are not detailed in the provided research. Given that AFM4 is present in trace amounts, its capacity to form significant adducts or interact extensively with cellular components is likely limited compared to AFB1 or its epoxide.

Table 2: Cellular Targets and Effects of Aflatoxin B1 (AFB1) Metabolism

| Cellular Target/Process | Mechanism of Interaction | Resulting Effect | Citations |

| DNA | Covalent binding by AFBO (epoxide) to guanine | DNA strand breaks, mutations (e.g., p53 codon 249), impaired DNA repair | mdpi.comnih.govscirp.orgnih.govfrontiersin.orgmdpi.comdavidmoore.org.ukscirp.org |

| RNA | Adduct formation, interference with template activity | Inhibition of RNA synthesis, impaired protein synthesis | nih.govscirp.orgdavidmoore.org.uk |

| Proteins | Covalent binding by AFBO, adduct formation with lysine | Inhibition of enzyme activity, disruption of cellular functions, impaired protein synthesis | nih.govscirp.orgdavidmoore.org.uk |

| Protein Synthesis | Inhibition of RNA polymerase, ribosomal translocase | Disruption of cellular functions, altered protein production | nih.govscirp.orgdavidmoore.org.uk |

| Metabolic Pathways | Interference with glycolysis, electron transport chain | Disruption of ATP production, altered cellular energy balance | scirp.orgnih.gov |

| Gene Expression | Induction of CYP450 via nuclear receptors, epigenetic modifications | Altered cellular signaling, proliferation, differentiation, carcinogenesis | scirp.orgscirp.org |

Note: Specific interactions of AFM4 with cellular macromolecules are not detailed in the provided literature.

Oxidative Stress Induction and Antioxidant Defense Mechanisms in relation to Aflatoxin Metabolism

Aflatoxin exposure, particularly from AFB1, is a significant inducer of oxidative stress within cells nih.govmdpi.commdpi.commdpi.com. AFB1 metabolism, especially the formation of the reactive epoxide, leads to an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) nih.govmdpi.commdpi.com. This imbalance between ROS production and the cellular antioxidant defense system results in oxidative damage to lipids, proteins, and DNA nih.govmdpi.commdpi.com. Key markers of this oxidative damage include increased lipid peroxidation products like malondialdehyde (MDA) and depletion of crucial antioxidants such as reduced glutathione (GSH) nih.govmdpi.commdpi.com. Cellular antioxidant defense mechanisms, including enzymes like superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX), are often overwhelmed or downregulated, although cellular signaling pathways, such as the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), can upregulate antioxidant gene expression nih.govmdpi.commdpi.com. While AFM4 is a trace metabolite, it is plausible that it could contribute to oxidative stress, though its impact is likely minimal compared to AFB1 and its epoxide due to its low concentration semanticscholar.org. Specific studies detailing AFM4's role in oxidative stress induction are not present in the provided literature.

Table 3: Oxidative Stress Induction by Aflatoxin B1 (AFB1) and Antioxidant Defense

| Biomarker/Process | Effect of AFB1 Exposure | Antioxidant Defense Mechanism | Citations |

| Reactive Oxygen Species (ROS) | Increased production | Scavenging by GSH, SOD, CAT, GPX | nih.govmdpi.commdpi.commdpi.com |

| Lipid Peroxidation (MDA) | Increased levels | Stabilized by antioxidants, Nrf2 activation | nih.govmdpi.commdpi.com |

| Glutathione (GSH) | Depletion | Replenished by cellular synthesis, role in GSH-Px catalysis | scirp.orgnih.govmdpi.commdpi.commdpi.com |

| Superoxide Dismutase (SOD) | Decreased activity (in some studies) | Upregulated via Nrf2 pathway | nih.govmdpi.commdpi.com |

| Catalase (CAT) | Decreased activity (in some studies) | Upregulated via Nrf2 pathway | nih.govmdpi.com |

| Glutathione Peroxidase (GPX) | Decreased activity (in some studies) | Upregulated via Nrf2 pathway | mdpi.commdpi.com |

| Nrf2 | Activation (response to stress) | Upregulates downstream antioxidant genes | nih.govmdpi.com |

Note: The specific contribution of AFM4 to oxidative stress is not detailed in the provided literature.

Impact of Aflatoxin Metabolism on Cellular Metabolic Pathways and Gene Expression

The metabolism of AFB1 and its reactive intermediates can profoundly impact cellular metabolic pathways and gene expression. AFB1 and its activated epoxide can interfere with fundamental cellular processes, including DNA replication, RNA transcription, and protein synthesis, by forming adducts with these macromolecules nih.govscirp.orgnih.govdavidmoore.org.uk. This interference can disrupt energy production pathways, such as the glycolytic pathway and the electron transport chain scirp.orgnih.gov. Furthermore, AFB1 exposure can alter gene expression patterns. It induces the expression of metabolizing enzymes, such as CYP450 isoforms, often mediated by the activation of nuclear receptors like the pregnane (B1235032) X receptor (PXR), constitutive androstane (B1237026) receptor (CAR), and aryl hydrocarbon receptor (AhR) scirp.orgscirp.org. Epigenetic modifications, including DNA methylation and histone modifications, are also influenced by aflatoxin exposure, further impacting gene regulation, cellular differentiation, and growth scirp.orgscirp.org. The specific effects of AFM4 on cellular metabolic pathways and gene expression are not detailed in the provided literature, likely due to its status as a trace metabolite.

Table 4: Cellular Targets and Effects of Aflatoxin B1 (AFB1) Metabolism on Cellular Processes

| Cellular Target/Process | Mechanism of Interaction | Resulting Effect | Citations |

| DNA | Covalent binding by AFBO (epoxide) to guanine | DNA strand breaks, mutations (e.g., p53 codon 249), impaired DNA repair | mdpi.comnih.govscirp.orgnih.govfrontiersin.orgmdpi.comdavidmoore.org.ukscirp.org |

| RNA | Adduct formation, interference with template activity | Inhibition of RNA synthesis, impaired protein synthesis | nih.govscirp.orgdavidmoore.org.uk |

| Proteins | Covalent binding by AFBO, adduct formation with lysine | Inhibition of enzyme activity, disruption of cellular functions, impaired protein synthesis | nih.govscirp.orgdavidmoore.org.uk |

| Protein Synthesis | Inhibition of RNA polymerase, ribosomal translocase | Disruption of cellular functions, altered protein production | nih.govscirp.orgdavidmoore.org.uk |

| Metabolic Pathways | Interference with glycolysis, electron transport chain | Disruption of ATP production, altered cellular energy balance | scirp.orgnih.gov |

| Gene Expression | Induction of CYP450 via nuclear receptors, epigenetic modifications | Altered cellular signaling, proliferation, differentiation, carcinogenesis | scirp.orgscirp.org |

Note: The specific impact of AFM4 on cellular metabolic pathways and gene expression is not detailed in the provided literature.

Strategies for Mitigation and Control of Aflatoxin M4 Contamination

Pre-Harvest Management Strategies for Aflatoxin-Producing Fungi

Pre-harvest strategies aim to prevent the infection of crops by aflatoxin-producing fungi, primarily Aspergillus flavus and Aspergillus parasiticus, thereby minimizing the initial Aflatoxin B1 contamination that can lead to the formation of Aflatoxin M4.

Effective field management is the first line of defense against fungal contamination. Various agronomic practices can create an environment less conducive to the growth of Aspergillus species. slideshare.net Timely irrigation is crucial, as drought stress can make crops more susceptible to fungal infection. dsm-firmenich.comorganic-africa.net Maintaining adequate soil moisture, especially during the later stages of crop development, can significantly reduce aflatoxin levels. engineeringforchange.orgmdpi.com

Other key practices include:

Weed Control: Managing weeds is important as they can create a moist microenvironment that encourages fungal growth. engineeringforchange.orggrainsa.co.za

Crop Rotation: Rotating crops can help reduce the population of aflatoxin-producing fungi in the soil, which can survive on crop residues. dsm-firmenich.comorganic-africa.net

Soil Amendments: The application of gypsum or lime can suppress the spread of fungal organisms. engineeringforchange.orggrainsa.co.za Gypsum provides calcium, which helps plants build strong cell walls, increasing resistance to damage that can serve as an entry point for fungi. engineeringforchange.org

Timely Planting and Harvesting: Early planting can help crops avoid late-season drought stress. dsm-firmenich.comorganic-africa.net Similarly, timely harvesting minimizes the period crops are exposed to conditions favorable for fungal growth in the field. researchgate.net

Several commercial biocontrol products, such as Aflasafe®, have been developed using native atoxigenic strains. slideshare.netengineeringforchange.org Field studies have consistently demonstrated the high efficacy of this method.

In various field trials, the application of atoxigenic strains has been shown to reduce aflatoxin contamination by 70% to over 90%. mdpi.comnih.govnih.gov

A study in Kenya identified atoxigenic isolates that reduced aflatoxin levels by more than 80% when co-inoculated with highly toxigenic strains. aflasafe.com

The protective effect of these biocontrol agents can extend through the storage period, providing a carry-over benefit post-harvest. nih.govacs.org

Developing crop varieties with genetic resistance to Aspergillus flavus infection and subsequent aflatoxin production is a highly effective and sustainable long-term strategy. grainsa.co.zaplos.org Research has focused on identifying the genetic mechanisms of resistance in crops like maize. plos.org

Breeding programs have successfully developed maize inbred lines with enhanced resistance. Resistance can manifest in several ways, including physical barriers (e.g., tighter husk cover) or the production of antifungal proteins and other defense-related compounds within the plant. cgiar.org

Researchers have identified specific resistance-associated proteins (RAPs) in maize that are linked to antifungal and stress-related defense mechanisms.

Studies have pinpointed proteins like chitinases and PR-10, which show antifungal activity and are expressed at higher levels in resistant maize lines. cgiar.orgnih.gov

The identification of these proteins and the genes that code for them provides valuable DNA markers for breeders to more efficiently select for resistance in new crop varieties. plos.orgnih.gov

While no commercial variety is completely immune, several moderately resistant lines are available, and continued screening and development are ongoing. grainsa.co.za

Post-Harvest Intervention and Storage Technologies

After harvesting, preventing further fungal growth and decontaminating affected commodities are critical steps to control aflatoxin levels.

Sorting and Cleaning: This is a primary and effective step. engineeringforchange.org Manual sorting to remove visibly moldy, damaged, or discolored kernels can reduce aflatoxin levels by 40-80%. nih.gov Industrial-scale solutions include mechanical screen cleaners, gravity tables, and advanced electronic color sorters. nih.govnih.gov A combination of mechanical and optical sorting can achieve a significant reduction in aflatoxin content, ranging from 65% to 84%. nih.gov

Dehulling and Milling: Aflatoxins are often concentrated in the outer layers (bran) and germ of grains. nih.gov Dehulling, the process of removing the outer hull, can substantially decrease contamination. Studies on maize have shown that dehulling can reduce aflatoxin levels by as much as 92%. dss.go.th Similarly, during dry milling, aflatoxins tend to concentrate in the germ and bran fractions, leaving the starch-based products (grits) with lower levels. nih.gov

Table 1: Efficacy of Physical Decontamination Methods on Aflatoxin Reduction

| Method | Commodity | Reported Aflatoxin Reduction (%) | Source |

|---|---|---|---|

| Manual Sorting | Maize | 40–80% | nih.gov |

| Combined Mechanical & Optical Sorting | Maize | 65–84% | nih.gov |

| Dehulling | Maize | Up to 92% | dss.go.th |

| Washing | Groundnut | 24.09% | jaeess.com.ng |

| Washing | Maize | 56.81% | jaeess.com.ng |

Proper storage is paramount to prevent the proliferation of Aspergillus fungi and the production of aflatoxins post-harvest. slideshare.net The key is to control moisture and temperature, as fungal growth is inhibited under dry and cool conditions. grainsa.co.zamdpi.com

Drying: Rapid and proper drying of crops to a safe moisture level (e.g., below 14% for maize) is a critical first step. engineeringforchange.orgresearchgate.net Drying should be done away from the ground on surfaces like tarpaulins to prevent recontamination. engineeringforchange.org

Hermetic Storage: This technology involves storing commodities in airtight containers or bags. engineeringforchange.org As insects and microorganisms inside the sealed container respire, they use up the available oxygen and produce carbon dioxide, creating a modified atmosphere that halts mold development. mdpi.comnih.govthepharmajournal.com Products like Purdue Improved Crop Storage (PICS) bags are effective hermetic solutions. engineeringforchange.org

Controlled Atmosphere Storage: This is a more advanced method where the atmosphere within the storage facility is modified by injecting gases like nitrogen or carbon dioxide to create low-oxygen conditions that suppress fungal growth. nih.gov Studies have shown that storing corn in modified atmospheres with low oxygen prevents significant aflatoxin accumulation. nih.gov

Table 2: Recommended Conditions for Safe Storage to Inhibit Fungal Growth

| Parameter | Recommended Level | Rationale | Source |

|---|---|---|---|

| Moisture Content (Maize) | < 14% | Inhibits optimal conditions for aflatoxin production. | researchgate.net |

| Moisture Content (Groundnuts) | < 8% | Controls the growth of aflatoxin-producing pathogens. | grainsa.co.za |

| Temperature | < 18 °C | Stops the growth of Aspergillus flavus. | mdpi.com |

| Relative Humidity | < 62% | Stops the growth of Aspergillus flavus. | mdpi.com |

| Oxygen Level (Hermetic Storage) | Low (approaching 0%) | Arrests mold development through lack of oxygen. | mdpi.comfrontiersin.org |

Chemical and Biological Detoxification Approaches

Strategies for detoxifying aflatoxin-contaminated commodities can be broadly categorized into chemical and biological methods. These approaches aim to either transform the aflatoxin into a less toxic compound or remove it from the substrate.

Chemical Treatments for Aflatoxin Reduction and Transformation

Various chemical agents and treatments have been investigated for their efficacy in reducing aflatoxin levels. These methods typically involve the chemical alteration of the aflatoxin molecule, particularly targeting the double bond in the terminal furan (B31954) ring or the lactone ring, which are crucial for its toxicity.

Ammoniation, a process involving treatment with ammonia (B1221849), has been shown to be highly effective, capable of altering the concentration and toxic effects of aflatoxins by over 99%. nih.gov The process can be conducted under high pressure and high temperature (HP/HT) or ambient pressure and ambient temperature (AP/AT). The HP/HT method uses 0.5–2% anhydrous ammonia with 12–16% moisture at 80–120 °C for 20–60 minutes, while the AP/AT process may take 12–42 days. nih.gov

Ozonation is another promising chemical method. Ozone (O₃) is a powerful oxidizing agent that can degrade aflatoxins. Its reaction mechanism is believed to involve an attack on the furan ring, leading to the formation of less toxic derivatives. nih.gov Studies have demonstrated the effectiveness of ozone in reducing aflatoxin contamination in various commodities, including corn. nih.gov

Other chemical treatments include the use of acids, alkaline solutions, and oxidizing agents. Sodium bisulfite and sodium hydrosulfite have demonstrated the ability to reduce aflatoxin content significantly. nih.govbohrium.com For instance, applying sodium hydrosulfite at concentrations of 0.25% to 2% resulted in a 96% to 100% decrease in the aflatoxin content of black pepper. nih.gov

Physical-chemical methods like irradiation have also been employed. Ultraviolet (UV) radiation, particularly UV-C at 254 nm, can reduce aflatoxin levels. nih.gov Similarly, pulsed light, which delivers short, intense bursts of broad-spectrum light, has been shown to destroy a high percentage of aflatoxins in solution and on the surface of grains. nih.gov

Table 1: Efficacy of Various Chemical Treatments on Aflatoxin Reduction

| Treatment | Commodity/Medium | Conditions | Aflatoxin Reduction (%) |

|---|---|---|---|

| Ammoniation | Various Commodities | High Pressure/High Temp | >99% nih.gov |

| Ozonation | Corn | 90 mg/L for 40 min | 72.4% mdpi.com |

| UV-C Radiation | Water | 4.88 J/cm² dose | 98% (AFB1) nih.gov |

| Pulsed Light | Solution | 8 flashes | 92% (AFB1) nih.gov |

| Sodium Hydrosulfite | Black Pepper | 0.25 - 2% concentration | 96 - 100% nih.gov |

Bioremediation and Microbial Degradation of Aflatoxins

Bioremediation offers an environmentally friendly alternative to chemical detoxification, utilizing microorganisms and their enzymes to degrade or remove aflatoxins from contaminated products. nih.govpjoes.com This approach is considered highly specific, efficient, and less likely to produce harmful byproducts. semanticscholar.orgfrontiersin.org

Lactic acid bacteria (LAB) and certain yeasts are prominent among the microorganisms studied for aflatoxin control. nih.govscielo.br Their primary mechanism of action is not always degradation but rather sequestration, where the aflatoxin molecules are physically bound to the microbial cell walls. researchgate.netresearchgate.net This binding is a non-covalent interaction, akin to a sponge absorbing the toxin, which prevents its absorption in the gastrointestinal tract. researchgate.net The effectiveness of this binding can be influenced by factors such as pH and can even be enhanced by heat or acid treatment of the microbial cells, which exposes more binding sites. researchgate.net

In addition to binding, LAB can inhibit the growth of aflatoxin-producing fungi by competing for nutrients and producing antifungal metabolites. nih.gov These metabolites include organic acids like lactic acid, acetic acid, and propionic acid, which lower the environmental pH and create conditions unfavorable for fungal proliferation and toxin synthesis. nih.govscielo.br

Table 2: Aflatoxin Reduction by Lactic Acid Bacteria (LAB) and Yeasts

| Microorganism | Mechanism | Key Factors |

|---|---|---|

| Lactobacillus species | Sequestration (Cell Wall Binding) | Peptidoglycan and polysaccharide components of the cell wall. researchgate.net |

| Lactobacillus plantarum | Inhibition of Fungal Growth | Production of organic acids (lactic, acetic acid). scielo.br |

The biological degradation of aflatoxins is facilitated by specific enzymes that can transform the toxin's structure into less harmful compounds. researchgate.net These enzymes are produced by various microorganisms, including bacteria, yeasts, and fungi. researchgate.netfrontiersin.org

Two main classes of enzymes are primarily involved in aflatoxin detoxification:

Oxidoreductases : This group includes enzymes like laccases and peroxidases. frontiersin.org They function by catalyzing oxidation-reduction reactions that target the aflatoxin molecule. For example, laccase can act on the double bond of the furan ring, leading to the formation of degradation products with significantly reduced toxicity. mdpi.com

Lactonases : These enzymes specifically target and open the coumarin (B35378) lactone ring structure in the aflatoxin molecule. frontiersin.orgmdpi.com The opening of this ring is a critical step in detoxification, as the intact lactone ring is a key determinant of aflatoxin's toxic and carcinogenic properties. mdpi.com

Research has focused on isolating these enzymes from microorganisms like Trichoderma reesei, Aspergillus niger, and various bacteria to develop targeted detoxification solutions. frontiersin.org The goal is to apply these enzymes directly to contaminated food and feed, offering a highly specific and efficient method of decontamination. semanticscholar.orgfrontiersin.org

Application of Adsorbent Materials for Aflatoxin Sequestration in Feed

The use of adsorbent materials, or binders, added to animal feed is one of the most common strategies to mitigate the effects of aflatoxin contamination. mycotoxinsite.comnih.gov These materials work by binding to aflatoxin molecules within the gastrointestinal tract, forming a stable complex that is then excreted in the feces, thereby reducing the bioavailability of the toxin. mycotoxinsite.com

A wide range of materials have been shown to be effective aflatoxin adsorbents:

Aluminosilicates : This is a broad class of clay minerals, including bentonites, montmorillonites, and zeolites. researchgate.net Hydrated sodium calcium aluminosilicate (B74896) (HSCAS) is a particularly well-studied and effective binder for aflatoxins. researchgate.net The binding mechanism involves the sharing of electrons between the adsorbent's negatively charged surface and the aflatoxin molecule. researchgate.net

Activated Carbons : These are porous materials with a large surface area that can effectively adsorb organic molecules like aflatoxins. mdpi.com

Organic Adsorbents : The cell walls of yeasts, particularly the β-D-glucan components, have shown significant aflatoxin binding capacity. mycotoxinsite.com Other organic materials, including various agro-wastes like grape pomace and banana peels, are also being explored as low-cost adsorbents. nih.gov

Synthetic Polymers : Materials such as cholestyramine and polyvinylpyrrolidone (B124986) have been shown to bind mycotoxins effectively. nih.gov

The efficacy of an adsorbent depends on several factors, including its physical and chemical structure (surface area, pore size, charge), the pH of the environment, and the specific chemical structure of the mycotoxin. mycotoxinsite.comresearchgate.net

Table 3: In Vitro Aflatoxin Adsorption Capacity of Various Materials

| Adsorbent Material | Mycotoxin | Adsorption Capacity (%) | Reference |

|---|---|---|---|

| Grape Pomace | Aflatoxin B₁ | 82% | nih.gov |

| Banana Peel | Aflatoxin G₂ | 92.8% | nih.gov |

| Bentonite (Organic) | Aflatoxin B₁ | 80% | researchgate.net |

| Zeolite (Organic) | Ochratoxin A | 80.86% | researchgate.net |

| Choline-treated Clay | Aflatoxin B₁ | High (Kd = 13,800) | mdpi.com |

Impact of Food Processing on Aflatoxin Levels

Food processing techniques can significantly influence the concentration of aflatoxins in the final product. nih.govnih.gov These methods can reduce aflatoxin levels through physical removal, chemical transformation, or thermal degradation. nih.gov However, it is important to note that aflatoxins are thermally stable, and routine cooking temperatures (up to 100°C) often have little effect on their concentration. nih.gov

Physical Removal:

Sorting and Cleaning : This is a critical first step. Removing mold-damaged, discolored, or shriveled kernels, seeds, or nuts can lead to a 40-80% reduction in aflatoxin levels. nih.govresearchgate.net

Milling : Processes like dry and wet milling can help segregate the contamination. Aflatoxins tend to concentrate in the germ and hull fractions, so separating these from the endosperm (which is used for flour) can lower the toxin level in the primary product. nih.gov

Thermal Treatments:

Roasting and Extrusion : Higher temperatures used in processes like roasting, frying, and extrusion are more effective at reducing aflatoxins. Roasting peanuts or maize can decrease aflatoxin levels by 50-80%. nih.gov Extrusion cooking has shown similar reduction efficiencies, which can be further enhanced by the addition of alkaline substances like ammonium (B1175870) hydroxide (B78521). nih.gov Microwave heating has also been shown to degrade aflatoxins, with its efficiency increasing with temperature and treatment time. mdpi.com

Chemical and Alkaline Treatments:

Nixtamalization : This traditional process for making corn masa involves soaking and cooking maize in an alkaline solution (usually calcium hydroxide or lime). This process has been shown to reduce aflatoxin contamination significantly, with some studies reporting reductions of up to 70%. researchgate.net The alkaline environment likely leads to the hydrolysis of the aflatoxin's lactone ring, transforming it into a less toxic compound. researchgate.net

It's crucial that any decontamination procedure not only removes or inactivates the toxin but also retains the food's nutritive value and does not produce new toxic residues. nih.govresearchgate.net

Table 4: Effect of Different Food Processing Methods on Aflatoxin Levels

| Processing Method | Commodity | Aflatoxin Reduction (%) |

|---|---|---|

| Physical Sorting | Grains, Nuts | 40 - 80% researchgate.net |

| Roasting | Peanuts, Maize | 50 - 80% nih.gov |

| Extrusion | Peanut Meal | 23 - 87% nih.gov |

| Nixtamalization (Alkaline Cooking) | Corn | Up to 70% researchgate.net |

| Microwave Heating | Peanut Meal (100°C, 2h) | 34% mdpi.com |

Regulatory Science and Risk Characterization for Aflatoxin M4

Global Regulatory Frameworks and Maximum Permitted Levels for Aflatoxin M4

Global regulatory efforts concerning aflatoxins primarily focus on the most prevalent and toxic forms, such as AFB1, AFB2, AFG1, AFG2, and AFM1. Maximum permitted levels (MPLs) are established for these compounds in various foodstuffs, including milk and dairy products, to protect public health cabidigitallibrary.orgeuropa.eulegislation.gov.uk.

While AFM4 is recognized as a metabolite that can be excreted in milk mdpi.comcabidigitallibrary.orgresearchgate.net, specific, standalone regulatory limits for AFM4 in food commodities are not prominently established in the reviewed literature. Regulations often address total aflatoxins or specifically AFM1, with AFM4 being present at much lower concentrations and thus considered of "minor importance" in terms of public health significance by some sources mdpi.comcabidigitallibrary.org. However, one early report suggested that the toxicity and carcinogenicity of AFM4 might be greater than that of AFB1 and AFM1 gre.ac.uk. This potential for higher toxicity, if substantiated by further research, could influence future regulatory considerations. Currently, the absence of explicit AFM4-specific regulations means its control is largely managed through broader aflatoxin regulations, particularly those targeting AFM1 in dairy products.

Methodologies for Aflatoxin M4 Exposure Assessment in Populations

Exposure assessment for mycotoxins, including AFM4, involves determining the levels of contamination in food and estimating the dietary intake by different population groups. Methodologies are generally applied to aflatoxins collectively or focus on the most regulated variants like AFM1, with AFM4 being analyzed as part of broader mycotoxin profiling.

Surveys have been conducted to assess the occurrence of AFM4 in raw milk globally, indicating its presence in various regions, with contamination levels reported as low in some areas like the European Union and USA, but higher in parts of Africa, Asia, and Latin America researchgate.net. The analytical techniques used for detecting and quantifying AFM4 are typically similar to those employed for AFM1, such as enzyme-linked immunosorbent assay (ELISA) or chromatographic methods like ultra-fast liquid chromatography coupled with tandem mass spectrometry (UFLC-MS/MS) ccmu.edu.cn. These methods allow for the simultaneous detection of multiple mycotoxins, facilitating the assessment of co-contamination.

Data Collection and Modeling Approaches for Exposure Estimation

Data collection for AFM4 exposure estimation relies on robust analytical methods to quantify its presence in food matrices, primarily milk researchgate.net. Dietary surveys are then employed to gather information on consumption patterns of these foods by various population segments.

Modeling approaches, commonly used for mycotoxin risk assessment, can be adapted for AFM4. These often involve probabilistic modeling, such as Monte Carlo simulations, which integrate data on mycotoxin concentrations in food with food consumption data to estimate daily intake levels for different age groups and populations conicet.gov.armdpi.comfrontiersin.orgresearchgate.net. Studies investigating the carry-over of AFB1 into AFM1 also acknowledge AFM4 as a metabolite, suggesting that models accounting for the metabolic pathways and excretion rates of AFB1 could be extended to include AFM4, though specific models dedicated solely to AFM4 are not detailed in the provided literature mdpi.com.

Approaches to Aflatoxin M4 Risk Characterization

Risk characterization for mycotoxins aims to estimate the likelihood and severity of adverse health effects resulting from exposure. For genotoxic and carcinogenic compounds like aflatoxins, this typically involves comparing estimated exposure levels to established toxicological reference points.

Margin of Exposure (MoE) Assessment

The Margin of Exposure (MoE) is a key tool used in risk characterization for substances that are genotoxic and carcinogenic, where a threshold dose for adverse effects cannot be definitively established. It is calculated by comparing a reference point derived from toxicological studies (e.g., a dose causing a certain incidence of tumors in animal studies) with the estimated human exposure dose conicet.gov.armdpi.comfrontiersin.org.

While specific MoE values for AFM4 are not provided in the reviewed sources, the approach is standard for aflatoxins. The potential for AFM4 to exhibit greater toxicity and carcinogenicity than AFB1 and AFM1 gre.ac.uk would be a critical factor in MoE calculations if sufficient dose-response data were available. However, this is contrasted by statements classifying AFM2 and AFM4 as of minor toxicological importance cabidigitallibrary.org, highlighting a need for more definitive toxicological data on AFM4 to accurately apply MoE assessment.

Hazard Index (HI) Application for Comparative Risk Evaluation

The Hazard Index (HI) is another method used for risk characterization, particularly for non-carcinogenic effects or as a comparative tool for carcinogens. It is typically calculated by dividing the estimated daily intake (EDI) of a substance by a derived "safe" dose or a dose associated with a defined low level of risk conicet.gov.arfrontiersin.org.

Similar to MoE, specific HI values for AFM4 are not detailed in the provided literature. The methodology would involve establishing a relevant reference dose for AFM4 based on its toxicological profile and then comparing estimated population exposures to this reference dose. The application of HI for AFM1, which involves comparing EDI to a reference dose derived from animal studies, illustrates the general approach that would be taken for AFM4 if sufficient data were available conicet.gov.arfrontiersin.org.

Dose-Response Assessment Methodologies in Aflatoxin Risk Modeling

Dose-response assessment is fundamental to risk characterization, as it establishes the relationship between the level of exposure to a substance and the probability or severity of adverse health effects. For aflatoxins, which are potent carcinogens, dose-response models often rely on data from animal studies to estimate cancer potency factors or benchmark doses (BMDs) conicet.gov.arfrontiersin.org.

Specific dose-response data for AFM4 are limited. The primary indication of its dose-response characteristics comes from a report suggesting its toxicity and carcinogenicity may be greater than AFB1 and AFM1 gre.ac.uk. This finding implies that a lower dose of AFM4 might elicit a toxic response compared to AFB1 or AFM1. Methodologies used for AFB1 and AFM1, such as deriving a cancer potency factor from liver cancer studies in rats conicet.gov.arfrontiersin.org, would be applicable to AFM4 if comparable toxicological studies were conducted and published.

Future Research Directions in Aflatoxin M4 Science

Development of Novel Analytical Techniques for Enhanced Specificity, Sensitivity, and Throughput

The future of Aflatoxin M4 (AFM4) detection lies in the development of analytical methods that are not only more specific and sensitive but also faster and capable of handling a larger number of samples. Current research is pushing the boundaries beyond traditional chromatographic methods. nih.gov